molecular formula C13H8FN B1362846 3-(3-Fluorophenyl)benzonitrile CAS No. 893734-83-3

3-(3-Fluorophenyl)benzonitrile

Cat. No. B1362846
CAS RN: 893734-83-3
M. Wt: 197.21 g/mol
InChI Key: OADAGVXZMGUYAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Fluorophenyl)benzonitrile is a chemical compound with the molecular formula C13H8FN . It has a molecular weight of 197.21 . The IUPAC name for this compound is 3’-fluoro [1,1’-biphenyl]-3-carbonitrile .


Molecular Structure Analysis

The InChI code for 3-(3-Fluorophenyl)benzonitrile is 1S/C13H8FN/c14-13-6-2-5-12(8-13)11-4-1-3-10(7-11)9-15/h1-8H . This indicates the presence of a fluorophenyl group attached to a benzonitrile group.

Scientific Research Applications

1. Receptor Antagonist Research

3-(3-Fluorophenyl)benzonitrile derivatives have been identified as potent and selective antagonists of metabotropic glutamate subtype 5 receptors (mGlu5). These compounds, such as 3-fluoro-5-(5-pyridin-2-yl-2H-tetrazol-2-yl)benzonitrile, have shown effectiveness in vitro and have good pharmacokinetics and brain penetration in rats, making them of interest in neuropharmacological research (Tehrani et al., 2005).

2. Radiotracer Development for PET Imaging

Compounds derived from 3-(3-Fluorophenyl)benzonitrile have been used in the development of radiotracers for positron emission tomography (PET) imaging. An example is [(18)F]FPEB, a promising imaging agent for the metabotropic glutamate subtype 5 receptor (mGluR5), which has been adapted for routine production in clinical research (Lim et al., 2014).

3. Fluorescence and Photophysical Studies

The introduction of fluorine substituents into the structure of benzonitriles, such as 3-(3-Fluorophenyl)benzonitrile, has been found to impact the fluorescence properties significantly. Studies have focused on understanding the effects of fluoro-substitution on photophysical properties, which is vital for the development of optical materials and fluorescence-based applications (Druzhinin et al., 2001).

4. Solar Cell Research

In the field of renewable energy, benzonitrile derivatives, including those related to 3-(3-Fluorophenyl)benzonitrile, have been studied for their application in dye-sensitized solar cells (DSSCs). Research has shown that certain benzonitrile-based electrolytes can significantly enhance the stability and efficiency of these solar cells (Latini et al., 2014).

Safety and Hazards

The safety data sheet for 3-(3-Fluorophenyl)benzonitrile suggests wearing personal protective equipment/face protection, ensuring adequate ventilation, and avoiding getting the compound in eyes, on skin, or on clothing . It also suggests avoiding ingestion, inhalation, and dust formation .

properties

IUPAC Name

3-(3-fluorophenyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8FN/c14-13-6-2-5-12(8-13)11-4-1-3-10(7-11)9-15/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OADAGVXZMGUYAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC(=CC=C2)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60362737
Record name 3-(3-fluorophenyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60362737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

893734-83-3
Record name 3-(3-fluorophenyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60362737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-Fluorophenyl)benzonitrile
Reactant of Route 2
Reactant of Route 2
3-(3-Fluorophenyl)benzonitrile
Reactant of Route 3
Reactant of Route 3
3-(3-Fluorophenyl)benzonitrile
Reactant of Route 4
Reactant of Route 4
3-(3-Fluorophenyl)benzonitrile
Reactant of Route 5
Reactant of Route 5
3-(3-Fluorophenyl)benzonitrile
Reactant of Route 6
Reactant of Route 6
3-(3-Fluorophenyl)benzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.